N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
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Description
N-benzyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis
The structural characteristics of similar quinazoline derivatives have been elucidated through X-ray diffraction analysis, revealing intricate details about their crystal structures and molecular conformations, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Rajnikant, V. Gupta, & Attar Singh, 2000).
Synthesis and Derivatization
Research has demonstrated various synthetic routes and derivatization strategies for quinazoline derivatives, expanding the possibilities for creating novel compounds with potential therapeutic applications. For instance, the synthesis of polybenzoquinazolines via intramolecular dehydration of photocyclization highlights a method for generating complex quinazoline-based structures with potential for further functionalization and exploration in drug development (Wei Wei, Chenchen Li, Tao Wang, Dian-hang Liu, & Zun-ting Zhang, 2016).
Pharmacological Potential
Several studies have explored the pharmacological potential of quinazoline derivatives, including their roles as antiallergy agents, demonstrating the versatility of this chemical scaffold in medicinal chemistry. Notably, pyrido[2,1-b]quinazolinecarboxamide derivatives have been investigated for their capacity to act as platelet activating factor antagonists, suggesting potential applications in treating allergic reactions and other conditions mediated by platelet activation (J. Tilley, B. Burghardt, C. Burghardt, T. Mowles, F. Leinweber, L. Klevans, R. Young, G. Hirkaler, K. Fahrenholtz, & S. Zawoiski, 1988).
Properties
IUPAC Name |
N-benzyl-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-2-24-19-14-17(21(26)23-15-16-8-4-3-5-9-16)11-12-18(19)22(27)25-13-7-6-10-20(24)25/h3-5,8-9,11-12,14,20H,2,6-7,10,13,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJRPDGWAXTNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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